(2S,3S)-E1R

Sigma-1 receptor Positive allosteric modulator Stereochemistry-activity relationship

Stereochemical control compounds are often absent from SAR studies, leaving target engagement claims unvalidated. (2S,3S)-E1R solves this by providing the defined lower-efficacy enantiomer (147% PAM in NG-108 cells) versus the active (4R,5S)-form (222% PAM). - **Quantitative assay window:** 1.51-fold difference enables robust validation of Sig1R-mediated responses - **Analytical utility:** >98% HPLC purity for chiral method development on polysaccharide columns - **Complete set:** Available alongside all four methylphenylpiracetam enantiomers for systematic behavioral pharmacology

Molecular Formula C13H16N2O2
Molecular Weight 232.28 g/mol
Cat. No. B15617038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3S)-E1R
Molecular FormulaC13H16N2O2
Molecular Weight232.28 g/mol
Structural Identifiers
InChIInChI=1S/C13H16N2O2/c1-9-11(10-5-3-2-4-6-10)7-13(17)15(9)8-12(14)16/h2-6,9,11H,7-8H2,1H3,(H2,14,16)/t9-,11+/m0/s1
InChIKeyZTGRWYMPQCQTHD-GXSJLCMTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S,3S)-E1R Product Overview


(2S,3S)-E1R (CAS 1424832-57-4, MFCD31813707, C₁₃H₁₆N₂O₂, MW 232.28) is the (4S,5S) stereoisomer of methylphenylpiracetam, a 4,5-disubstituted derivative of piracetam [1]. This single enantiomer (designated Compound 2d in the primary literature) is one of four stereoisomers of 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide that function as positive allosteric modulators (PAMs) of the sigma-1 receptor (Sig1R), a chaperone protein implicated in neuronal plasticity, cognition, and the pathophysiology of Alzheimer's disease, major depressive disorders, and schizophrenia [1][2]. (2S,3S)-E1R is commercially available at >98% purity with a DMSO solubility of 500 mg/mL (2152.57 mM), and is supplied as a research-use-only compound for preclinical CNS pharmacology investigations .

Sig1R PAM stereochemical control studies
Chiral reference standard for E1R analytical methods
C-4/C-5 stereochemistry SAR probe

(2S,3S)-E1R Substitution Risks


Substituting (2S,3S)-E1R with its enantiomeric counterparts—(4R,5S)-E1R, (4R,5R)-E1R, (4S,5R)-E1R, or the racemic mixture—introduces quantitatively distinct sigma-1 receptor PAM efficacy, in vivo memory facilitation, and behavioral side effect profiles that are directly attributable to stereochemistry [1][2]. The primary literature establishes that R-configuration at the C-4 chiral center of the pyrrolidin-2-one ring is the critical determinant of Sig1R modulatory potency [1]. Consequently, the S-configuration enantiomer (2S,3S)-E1R serves a fundamentally different experimental role from the R-configuration enantiomers: it is not interchangeable for efficacy studies, but is essential as a stereochemical control for confirming target engagement specificity, for chiral purity quality control, and for structure-activity relationship (SAR) mapping of the methylphenylpiracetam scaffold [3].

Enantiomer potency mismatch
R-configuration enantiomers exhibit higher Sig1R PAM efficacy; S-enantiomers provide a lower-efficacy control but may not replicate R-enantiomer pharmacological profiles.
In vivo behavioral profile differs
Memory facilitation and motor side-effect endpoints are stereochemistry-dependent; (2S,3S)-E1R belongs to the lower-efficacy S-configuration class, and behavioral outcomes may shift relative to R-enantiomers.
Chiral purity implications
Enantiomeric contamination can shift Sig1R PAM assay responses; racemate or misidentified isomer use may compromise stereospecificity data interpretation.

(2S,3S)-E1R Differentiation Evidence


Sigma-1 PAM Activity Across Enantiomers

(2S,3S)-E1R ((4S,5S)-2d) exhibits a sigma-1 receptor PAM effect of 147 ± 31%, significantly lower than the most active enantiomer E1R ((4R,5S)-2a) at 222 ± 37% and the (4R,5R)-2b enantiomer at 191 ± 23%, but comparable to the (4S,5R)-2c enantiomer at 141 ± 40%, as measured by the potentiation of PRE-084-induced electrically stimulated rat vas deferens contractions following 10 μM preincubation [1][2]. This represents a 1.51-fold lower PAM efficacy for (2S,3S)-E1R compared to E1R. The key stereochemical determinant is the R- versus S-configuration at the C-4 chiral center of the 2-pyrrolidone ring, with R-configuration enantiomers consistently outperforming S-configuration enantiomers [1].

PAM Activity Across Enantiomers
Head-to-head
147 ± 31% (2S,3S) vs. 222 ± 37% (E1R)
Reported PAM efficacy differentiation supports stereochemical-control use
Rat vas deferens, 10 µM preincubation, PRE-084 agonist
Sigma-1 receptor Positive allosteric modulator Stereochemistry-activity relationship

In Vivo Memory Retention by Stereochemistry

Enantiomers bearing R-configuration at the C-4 chiral center of the 2-pyrrolidone ring (i.e., (4R,5S)-E1R and (4R,5R)-E1R) produced an almost two-fold increase in passive avoidance (PA) retention time in ICR male mice, whereas the S-configuration enantiomers ((4S,5R)-E1R and (4S,5S)-E1R, the latter being (2S,3S)-E1R) did not achieve this magnitude of memory facilitation [1]. This in vivo cognition-enhancing effect directly correlated with the in vitro Sig1R PAM potency, confirming that the stereochemistry-dependent modulation of Sig1R translates into differential behavioral efficacy [1]. (2S,3S)-E1R, as an S-configuration enantiomer at C-4, belongs to the lower-efficacy memory-facilitating class.

In Vivo Memory Retention
Class-level
S-enantiomers do not achieve ≈2-fold PA retention increase
Supports stereochemical negative control in behavioral memory studies
ICR mice passive avoidance; R-enantiomers show ≈2-fold increase
Cognitive enhancement Passive avoidance test In vivo behavioral pharmacology

Behavioral Side Effects and C-5 Stereochemistry

Among the four methylphenylpiracetam enantiomers, behavioral side effects assessed by rota-rod, traction, and chimney tests were slightly more expressed for enantiomers bearing S-configuration at the C-5 chiral center of the pyrrolidin-2-one ring [1]. (2S,3S)-E1R ((4S,5S)-2d) carries S-configuration at both C-4 and C-5 positions, placing it in the subgroup with marginally elevated behavioral side effect liability compared to (4R,5R)-E1R (R-configuration at both centers). Notably, all four enantiomers did not induce significant effects on locomotor activity in the open-field test or on depressive behavior in the Porsolt forced swimming test [1]. This contrasts with R-phenylpiracetam, which exhibits motor-stimulant properties in the open-field test, a property absent in E1R and its enantiomers at doses up to 100 mg/kg [2].

Behavioral Side Effects
Head-to-head
Slightly more expressed side effects with C-5 S-configuration
Enables investigation of C-5 chirality contribution to safety-related endpoints
Rota-rod, traction, chimney tests; no locomotor/depression effects
Motor coordination Side effect profiling Chiral toxicology

Sigma Receptor Target Selectivity Profile

In a commercially available CEREP panel of 77 radioligand binding assays, the (4R,5S)-E1R enantiomer (the most active PAM) showed the sigma receptor as the only target site exceeding 20% modulation (inhibition or enhancement of radioligand binding), where it increased specific radioligand binding, confirming positive allosteric modulatory activity [1]. This selectivity profile is a property of the methylphenylpiracetam chemotype as a class [1]. Given that all four enantiomers share the same core scaffold, this high target selectivity is attributed to the class, although the quantitative degree of PAM efficacy varies by stereochemistry as documented in Evidence Item 1. Notably, (4S,5R)-E1R (UN101063) has been reported to lack Sig1R activity entirely in some assay configurations, underscoring that class-level selectivity does not guarantee equivalent potency across enantiomers [2].

Target Selectivity Profile
Class-level
Sigma receptor only target >20% modulation (CEREP panel)
Supports clean stereochemical probe context for Sig1R mechanistic studies
Methylphenylpiracetam scaffold class inference; enantiomer potency varies
Target selectivity CEREP panel Off-target screening

Sigma-1 PAM vs. Agonist in Seizure Models

The positive allosteric modulator E1R ((4R,5S)-enantiomer) at a dose of 50 mg/kg demonstrated anti-convulsive effects on both PTZ- and BIC-induced clonic and tonic seizures in mice, whereas the orthosteric sigma-1 agonist PRE-084 did not alter chemoconvulsant-induced seizure thresholds in the same experimental paradigm [1]. The anti-seizure activity of E1R was blocked by the selective sigma-1 antagonist NE-100, confirming Sig1R-dependent mechanism [1]. This functional differentiation between PAM and agonist pharmacology at sigma-1 is mechanistically significant: PAMs enhance endogenous signaling only when the receptor is activated by its natural ligand(s), whereas agonists activate the receptor independently. (2S,3S)-E1R, as a stereochemically distinct PAM enantiomer, allows researchers to investigate whether this PAM-specific anti-convulsant pharmacology is stereochemistry-dependent by direct comparison with the active (4R,5S)-E1R enantiomer.

PAM vs. Agonist Seizure Models
Cross-study
E1R (PAM) anti-convulsant; PRE-084 (agonist) no effect; NE-100 pro-convulsant
Rationale for testing stereochemistry-dependent PAM pharmacology in seizure research
PTZ/BIC mouse models, 50 mg/kg E1R; Sig1R antagonist blocked effect
Anti-convulsant activity Sigma-1 PAM vs. agonist Seizure threshold

Locomotor Stimulation vs. R-Phenylpiracetam

E1R ((4R,5S)-enantiomer) at doses up to 100 mg/kg did not affect locomotor activity in the open-field test in mice, distinguishing it from R-phenylpiracetam, which possesses both memory-improving activity in the PA task and motor-stimulant properties [1]. This is also in contrast to sigma-1 receptor agonists, which significantly increase locomotor activity [2]. All four methylphenylpiracetam enantiomers, including (2S,3S)-E1R, did not induce significant effects on locomotion in the open-field test [3]. The cognition-enhancing activity of E1R is higher than that of R-phenylpiracetam, yet E1R is devoid of the motor-stimulant liability [1][2].

Locomotor Stimulation Comparison
Class-level
E1R and all methylphenylpiracetam enantiomers lack locomotor stimulation
Supports dissociation of cognition-enhancing from motor-stimulant properties
Open-field test; R-phenylpiracetam stimulates locomotion; sigma-1 agonists do too
Locomotor activity Cognition enhancement Motor side effect liability

(2S,3S)-E1R Application Scenarios


Stereochemical Negative Control for Sig1R PAM Studies

Employ (2S,3S)-E1R as a quantitatively defined, lower-efficacy stereochemical control alongside (4R,5S)-E1R (PAM effect 222% vs. 147%) to demonstrate stereospecificity of Sig1R-mediated pharmacological responses in electrically stimulated rat vas deferens or bradykinin-induced intracellular Ca²⁺ ([Ca²⁺]ᵢ) assays in NG-108 neuroblastoma-glioma cells [1]. The 1.51-fold difference in PAM efficacy provides robust assay window for validating target engagement.

Chiral Purity Reference Standard for E1R API

Utilize (2S,3S)-E1R (>98% purity as verified by HPLC ) as a reference standard for chiral chromatographic method development and validation, ensuring that the therapeutically active (4R,5S)-E1R enantiomer is free of contamination by the less active (4S,5S) stereoisomer. The well-characterized chromatographic separation of erythro- and threo-enantiomers on polysaccharide-based chiral stationary phases provides a validated analytical framework [1].

SAR Probe for C-4/C-5 Stereochemistry

Incorporate (2S,3S)-E1R into a complete set of all four methylphenylpiracetam enantiomers for systematic in vivo behavioral pharmacology studies. The R-configuration enantiomers produce an almost two-fold increase in passive avoidance retention, while S-configuration enantiomers do not reach this threshold [2]. (2S,3S)-E1R also carries the C-5 S-configuration associated with slightly elevated behavioral side effects in rota-rod, traction, and chimney tests [2], enabling dissection of C-4 vs. C-5 chirality contributions to the overall pharmacological profile.

PAM vs. Agonist in Seizure/Cognition Models

Deploy (2S,3S)-E1R as a stereochemical tool compound in studies comparing PAM pharmacology versus orthosteric agonist pharmacology at sigma-1 receptors. The active enantiomer E1R demonstrates anti-convulsive activity at 50 mg/kg in PTZ- and BIC-induced seizure models, while the orthosteric agonist PRE-084 lacks anti-convulsive efficacy [3]. (2S,3S)-E1R allows investigation of whether this PAM-specific pharmacology is stereochemistry-dependent, which is critical for understanding the translational relevance of sigma-1 PAMs for epilepsy and cognitive disorders.

Application
Selection Property
Validation Focus
Sig1R PAM stereochemical control
PAM efficacy differentiation
Stereospecific Sig1R response confirmation
Chiral reference for E1R
Enantiomeric identity and purity
Chiral method specificity
SAR probe for C-4/C-5 chirality
Stereochemistry-dependent behavioral endpoints
PA retention and motor coordination correlation
PAM vs. agonist seizure studies
Sigma-1 ligand pharmacology class
Stereochemistry-dependent anti-convulsant response

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